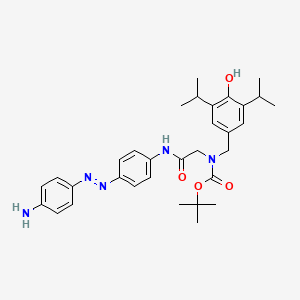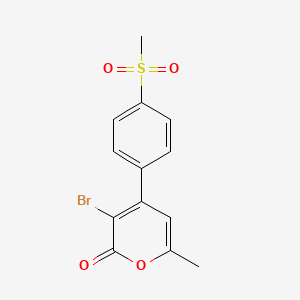
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. Common synthetic routes may include:
Formation of Thiazole Rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of Pyrazole Ring: Pyrazoles can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as thiamine (vitamin B1).
Pyrazole Derivatives: Compounds containing pyrazole rings, such as celecoxib (a COX-2 inhibitor).
Uniqueness
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C10H9N5S2 |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9N5S2/c1-6-13-9(5-16-6)15-10-14-8(4-17-10)7-2-11-12-3-7/h2-5H,1H3,(H,11,12)(H,14,15) |
Clave InChI |
MQRQRJNEQGCVEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)NC2=NC(=CS2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)


![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)



